B1193400 PLX9486

PLX9486

Número de catálogo: B1193400
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor this compound binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies;  it plays a key role in the regulation of cell differentiation and proliferation.

Aplicaciones Científicas De Investigación

Introduction to PLX9486

This compound is a selective tyrosine kinase inhibitor designed to target mutations in the KIT gene, particularly those associated with gastrointestinal stromal tumors (GISTs). It has shown promise in both preclinical and clinical settings, particularly for patients with imatinib-resistant GISTs. This article explores the applications of this compound, detailing its efficacy, mechanisms of action, and potential combinations with other therapies.

Key Features

  • Selectivity : this compound is over 150-fold more selective for mutant forms of KIT compared to the wild-type receptor .
  • Combination Potential : When used alongside sunitinib, a type II KIT inhibitor, this compound can target a broader spectrum of mutations, enhancing therapeutic efficacy .

Efficacy in GISTs

This compound has been evaluated in several clinical trials focusing on patients with advanced GISTs:

  • Phase 1/2 Studies : These studies demonstrated that this compound alone or in combination with sunitinib resulted in a median progression-free survival (PFS) of approximately 12 months for patients who had previously been heavily treated .
  • Patient-Derived Xenograft Models : In preclinical studies using patient-derived xenograft models, this compound exhibited significant antitumor activity by reducing tumor proliferation and inhibiting MAPK pathway activation .

Case Study Insights

  • Single-Agent Efficacy : In a cohort treated with this compound monotherapy, patients experienced varying degrees of clinical benefit, with some achieving complete responses .
  • Combination Therapy : The combination of this compound and sunitinib showed enhanced efficacy, leading to higher clinical benefit rates compared to either drug alone. For instance, patients receiving the combination therapy had an 80% clinical benefit rate .

Pharmacodynamics and Safety Profile

This compound has shown a favorable safety profile across various studies. No dose-limiting toxicities were reported during trials, indicating its potential for long-term use in managing resistant GISTs. The pharmacodynamic analysis revealed significant reductions in markers associated with tumor growth following treatment .

Summary of Clinical Findings

Study TypeTreatmentMedian PFSClinical Benefit Rate
MonotherapyThis compound1.74 months (500 mg) / 5.75 months (1000 mg)14% (500 mg) / 50% (1000 mg)
CombinationThis compound + Sunitinib12 months80%

Propiedades

Nombre IUPAC

Unknown

SMILES

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PLX9486;  PLX-9486;  PLX 9486.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.